![molecular formula C10H18FNO2S B6605703 3-azaspiro[5.5]undecane-3-sulfonyl fluoride CAS No. 2287272-29-9](/img/structure/B6605703.png)
3-azaspiro[5.5]undecane-3-sulfonyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-azaspiro[5.5]undecane-3-sulfonyl fluoride (3-ASF) is an organofluoride compound which has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, and has been used in biochemistry and physiology research to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
作用機序
The mechanism of action of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is not fully understood, but it is believed to involve the formation of a covalent bond between the sulfonyl fluoride group of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride and the active site of the enzyme or protein. This covalent bond is thought to inhibit the enzyme or protein, leading to the desired biochemical effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-azaspiro[5.5]undecane-3-sulfonyl fluoride depend on the specific enzyme or protein that is being inhibited. In the case of acetylcholinesterase, the inhibition of this enzyme leads to an increase in the levels of acetylcholine in the central nervous system, resulting in increased neurotransmission. In the case of cytochrome P450, the inhibition of this enzyme leads to decreased drug metabolism, which can result in drug toxicity.
実験室実験の利点と制限
The advantages of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride in lab experiments include its low cost and its ability to form a covalent bond with the active site of the enzyme or protein. The main limitation of using 3-azaspiro[5.5]undecane-3-sulfonyl fluoride is that its mechanism of action is not fully understood, which can lead to unpredictable results in some cases.
将来の方向性
The potential future directions for 3-azaspiro[5.5]undecane-3-sulfonyl fluoride research include further investigation of its mechanism of action, optimization of its synthesis method, and development of new applications for its use in scientific research. Additionally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential therapeutic agent, as its ability to form covalent bonds with proteins suggests that it could be used to target specific proteins in the body. Finally, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride could be further explored as a potential drug delivery system, as its ability to form covalent bonds with proteins could be used to target drugs to specific sites in the body.
合成法
3-azaspiro[5.5]undecane-3-sulfonyl fluoride is synthesized from 3-azaspiro[5.5]undecane-3-sulfonamide, which is prepared from 3-azaspiro[5.5]undecane and chlorosulfonyl isocyanate. This is followed by the reaction of the sulfonamide with potassium fluoride and acetic anhydride to form the final product. The reaction is typically carried out in a solvent such as dichloromethane or toluene.
科学的研究の応用
3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used in a number of scientific research applications, including enzyme inhibition, protein-ligand interactions, and other biochemical processes. It has been used to study the inhibition of enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmission in the central nervous system. It has also been used to study the inhibition of the enzyme cytochrome P450, which is involved in drug metabolism. In addition, 3-azaspiro[5.5]undecane-3-sulfonyl fluoride has been used to study the binding of small molecules to proteins, such as the binding of drugs to their target proteins.
特性
IUPAC Name |
3-azaspiro[5.5]undecane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2S/c11-15(13,14)12-8-6-10(7-9-12)4-2-1-3-5-10/h1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGXCTFIAPLACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


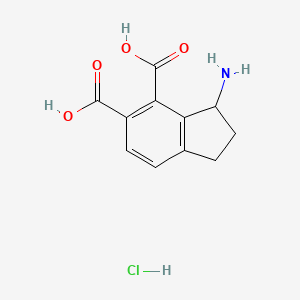
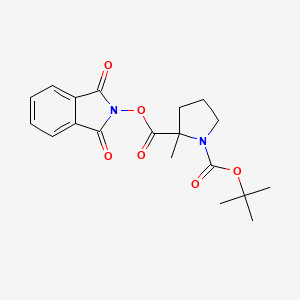
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

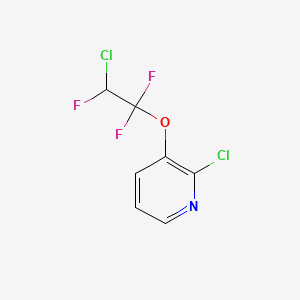
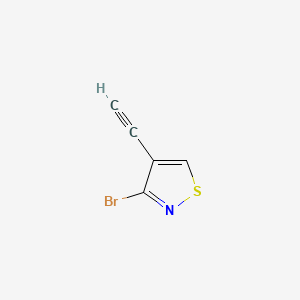
![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
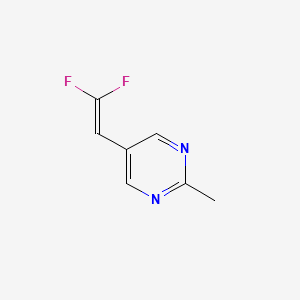
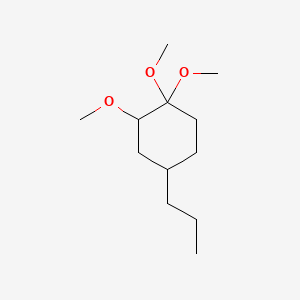
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)